molecular formula C12H11BrN2O2 B11833789 Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate

Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate

Cat. No.: B11833789
M. Wt: 295.13 g/mol
InChI Key: KSJFBULYVCHJMG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an amino group, a bromine atom, and an ethyl ester group attached to the isoquinoline ring. It has a molecular weight of 295.13 g/mol and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-bromoisoquinoline-4-carboxylate typically involves the ethoxycarbonylation of α-cyano-o-toluonitrile with ethyl chloroformate and 4-dimethylaminopyridine, followed by cyclization . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted isoquinolines, oxidized derivatives, and cyclized heterocycles .

Scientific Research Applications

Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-bromoisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-1-chloroisoquinoline-4-carboxylate
  • Ethyl 3-amino-1-fluoroisoquinoline-4-carboxylate
  • Ethyl 3-amino-1-iodoisoquinoline-4-carboxylate

Uniqueness

Ethyl 3-amino-1-bromoisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 3-amino-1-bromoisoquinoline-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-5-3-4-6-8(7)10(13)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

KSJFBULYVCHJMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C2=CC=CC=C21)Br)N

Origin of Product

United States

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